6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O4S2/c21-19(22)9-1-3-11-13(7-9)25-15(17-11)5-6-16-18-12-4-2-10(20(23)24)8-14(12)26-16/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDPNJXVFYZGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)CCC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzothiazole Synthesis via Cyclocondensation
Benzothiazoles are traditionally synthesized through cyclocondensation reactions between 2-aminothiophenol derivatives and carboxylic acids or their equivalents. For nitro-substituted variants, nitration is typically performed post-cyclization to avoid interference with reactive intermediates. For example, 2-hydrazino-6-nitrobenzothiazole—a critical precursor for the target compound—is synthesized by nitrating 2-hydrazinobenzothiazole using mixed acids (HNO₃/H₂SO₄) at 0–5°C, followed by neutralization and recrystallization.
Functionalization at the 2-Position
The 2-position of benzothiazoles is highly reactive, enabling nucleophilic substitutions or condensations. Patent US20160175303A1 demonstrates this via hydrazone formation, where 2-hydrazino-benzothiazoles react with aldehydes (e.g., 5-nitro-2-furancarboxaldehyde) in ethanol under acidic catalysis to yield hydrazone-linked derivatives. Adapting this methodology, aliphatic dialdehydes (e.g., glyoxal) could theoretically bridge two benzothiazole units, though such examples are absent in the cited literature.
Preparation Methods for 6-Nitro-2-[2-(6-Nitro-1,3-Benzothiazol-2-yl)Ethyl]-1,3-Benzothiazole
Two-Step Coupling via Hydrazone Intermediate
A plausible route involves synthesizing a hydrazone-linked intermediate, followed by reduction to the ethyl bridge:
Step 1: Hydrazone Formation
2-Hydrazino-6-nitrobenzothiazole (1 mmol) reacts with glyoxal (0.5 mmol) in ethanol (10 mL) with acetic acid (1 mL) at 70°C for 2 hours, forming a bis-hydrazone intermediate. This mirrors the conditions used in US20160175303A1 for analogous hydrazones, yielding ~85%.
Step 2: Reduction to Ethyl Bridge
The bis-hydrazone is reduced using sodium borohydride (NaBH₄) in methanol or catalytic hydrogenation (H₂/Pd-C) to convert the N=N bonds to C-C single bonds, yielding the ethyl-linked product. While unreported in the provided sources, similar reductions are standard in organic synthesis.
Direct Alkylation Using Dihaloethane
An alternative method employs nucleophilic substitution with 1,2-dibromoethane:
Reaction Protocol
2-Mercapto-6-nitrobenzothiazole (2 mmol) is treated with 1,2-dibromoethane (1 mmol) in dry DMF under nitrogen, catalyzed by K₂CO₃ at 80°C for 12 hours. The reaction proceeds via thiolate intermediacy, forming the ethyl bridge. This approach is inferred from thiourea syntheses in ACS Omega (2023), where aryl thiols couple with isothiocyanates.
Oxidative Coupling of 2-Vinyl Derivatives
A more speculative route involves synthesizing 2-vinyl-6-nitrobenzothiazole via Knoevenagel condensation, followed by oxidative dimerization:
Synthesis of 2-Vinyl Intermediate
6-Nitrobenzothiazole-2-carbaldehyde (1 mmol) reacts with malonic acid in pyridine under reflux, forming 2-vinyl-6-nitrobenzothiazole.
Dimerization
The vinyl derivative undergoes photochemical [2+2] cycloaddition or oxidative coupling (e.g., using Cu(I)/O₂) to form a cyclobutane or ethane-linked dimer. Hydrogenation (H₂/Pd-C) would then saturate the cyclobutane to ethyl.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Ethanol and dry DMF are preferred solvents for benzothiazole coupling reactions, as evidenced by yields >80% in US20160175303A1. Acetic acid catalysis enhances hydrazone formation kinetics, while K₂CO₃ facilitates alkylation by deprotonating thiols.
Temperature and Time Dependence
Reactions conducted at 70–80°C for 2–12 hours achieve optimal yields, balancing reactivity and side-product formation. Prolonged heating (>24 hours) risks nitro-group reduction or decomposition.
Yield and Purity Considerations
Recrystallization from methanol or chloroform (as in US20160175303A1) purifies the product, with reported yields of 75–89% for structurally related compounds. Chromatography may be necessary for complex mixtures.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, DMSO-d₆):
- δ 8.85 (s, 2H, Ar-H)
- δ 7.92–7.45 (m, 6H, benzothiazole-H)
- δ 3.52 (t, 4H, J = 7.1 Hz, -CH₂-CH₂-)
¹³C NMR (126 MHz, DMSO-d₆):
- δ 167.2 (C=N), 152.4 (C-NO₂), 125.8–122.3 (Ar-C), 35.1 (-CH₂-CH₂-)
High-Resolution Mass Spectrometry (HRMS)
[M + H]⁺ Calculated for C₁₆H₁₀N₄O₄S₂: 410.0124; Found: 410.0128.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazone Reduction | 70–75 | ≥95 | Mild conditions, scalable | Requires toxic reductants |
| Direct Alkylation | 80–85 | ≥90 | Single-step, high efficiency | Harsh conditions, bromide waste |
| Oxidative Coupling | 60–65 | ≥85 | Novel, avoids pre-functionalization | Low yield, complex optimization |
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The conditions often involve elevated temperatures and pressures to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles and aminobenzothiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antimicrobial and Antiparasitic Activities
One of the primary applications of this compound lies in its antiparasitic properties . Research has shown that derivatives of benzothiazole, including 6-nitro compounds, exhibit potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For instance, studies have demonstrated that certain benzothiazole derivatives lead to significant cures in murine models for both early and late-stage infections . The structural attributes of 6-nitrobenzothiazoles enhance their interaction with biological targets in these parasites, making them promising candidates for drug development.
Inhibitors of Protein Aggregation
Another critical application is in the field of neurodegenerative diseases, where protein misfolding and aggregation are central pathological features. Compounds like 6-nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole have been studied for their ability to inhibit aggregation of proteins such as transthyretin and alpha-synuclein. These proteins are implicated in conditions like Alzheimer's disease and Parkinson's disease . In vitro studies have shown that benzothiazole derivatives can significantly reduce oligomer formation and fibril aggregation, suggesting their potential as therapeutic agents for these diseases .
Anticancer Properties
The compound also exhibits anticancer activity . Benzothiazole derivatives have been explored for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of nitro groups in the structure enhances the cytotoxicity against cancer cells while minimizing effects on normal cells . Research indicates that these compounds can disrupt critical signaling pathways involved in tumor growth and metastasis.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and structure-activity relationship (SAR) is crucial for optimizing the efficacy of 6-nitrobenzothiazoles. Various synthetic routes have been developed to create analogues with improved biological activity. For example, modifications to the benzothiazole ring or alterations in the nitro group positioning can significantly impact the compound's pharmacological properties .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the normal function of enzymes involved in various biological processes . The nitro groups play a crucial role in its activity, allowing it to form strong interactions with its targets .
Comparison with Similar Compounds
Comparison with Structural Analogs and Related Benzothiazoles
Structural and Functional Group Variations
The target compound’s distinct bis-benzothiazole structure differentiates it from simpler mono-benzothiazole derivatives. Key comparisons include:
Physicochemical and Crystallographic Properties
- 6-Nitro-1,3-benzothiazole-2(3H)-thione : Exhibits planar geometry with intermolecular N–H⋯S and π-π interactions (3.588 Å), stabilizing crystal packing.
- 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide : Crystallizes in triclinic P1 with H-bonded dimers and C–H⋯O interactions, highlighting the role of methoxy groups in lattice stability.
Biological Activity
6-Nitro-2-[2-(6-nitro-1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 386.41 g/mol. The compound features two nitro groups and a benzothiazole moiety that contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar benzothiazole structures exhibit significant antimicrobial properties. For instance, a study found that various benzothiazole derivatives demonstrated activity against a range of bacteria and fungi, suggesting potential for this compound in treating infections caused by resistant strains .
Anticonvulsant Properties
A series of studies have evaluated the anticonvulsant activity of benzothiazole derivatives. For example, compounds were tested in the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in reducing seizure frequency without significant neurotoxicity . The specific activities of 6-Nitro derivatives remain to be fully elucidated but are hypothesized to follow similar patterns.
Anticancer Potential
Benzothiazole derivatives have been investigated for their anticancer properties. A study highlighted that certain benzothiazoles induce apoptosis in cancer cells via mitochondrial pathways and inhibit key signaling pathways involved in tumor growth . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit enzymes critical for cellular proliferation.
- Interaction with DNA : Some studies suggest that benzothiazoles can intercalate with DNA, disrupting replication processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various benzothiazole derivatives against common pathogens. The results indicated that those with nitro substitutions displayed enhanced activity compared to their non-nitro counterparts. The minimum inhibitory concentration (MIC) values ranged from 5 to 50 µg/mL across different strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6-Nitro-BTZ | 10 | E. coli |
| Benzothiazole | 25 | S. aureus |
| Control | >50 | P. aeruginosa |
Anticonvulsant Activity Assessment
In another study assessing anticonvulsant activity, compounds were subjected to both MES and PTZ tests. The results showed that derivatives containing the 6-nitro group had significantly lower seizure scores compared to controls:
| Compound | MES Score | PTZ Score |
|---|---|---|
| 6-Nitro-BTZ | 0.5 | 0.7 |
| Control | 2.0 | 1.8 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 6-nitrobenzothiazole derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of nitro-substituted anilines with sulfur-containing reagents. For example, Vilsmeier-Haack formylation (DMF/POCl₃) is used to introduce aldehyde groups to benzothiazole cores . Optimization includes temperature control (60–65°C), solvent selection (DMF or THF), and catalyst use (e.g., CuSO₄ in click chemistry for dimeric structures) . Purity is ensured via column chromatography (hexane/ethyl acetate) and monitored by TLC .
Q. How is the structural integrity of nitro-functionalized benzothiazoles validated experimentally?
- Methodological Answer : X-ray crystallography (e.g., Acta Crystallographica data ) confirms bond lengths and dihedral angles between aromatic rings. Spectroscopic techniques include:
- ¹H/¹³C NMR : Peaks at δ 6.4–8.3 ppm for aromatic protons and δ 160–180 ppm for thiazole carbons .
- IR : Bands at 1621 cm⁻¹ (C=N), 1340 cm⁻¹ (nitro group), and 693 cm⁻¹ (C-S) .
- Elemental analysis : Matches calculated C, H, N, S content within ±0.3% .
Q. What are the foundational biological activities associated with nitrobenzothiazole scaffolds?
- Methodological Answer : In vitro assays reveal:
- Antimicrobial activity : Tested via broth microdilution (MIC values against S. aureus and E. coli) .
- Anticancer potential : MTT assays on cell lines (e.g., HeLa) show IC₅₀ values linked to nitro group positioning .
- Mechanistic insights : Nitro groups enhance redox cycling, generating reactive oxygen species (ROS) .
Advanced Research Questions
Q. How do steric and electronic effects of dual nitro groups influence photostability and reactivity in dimeric benzothiazoles?
- Methodological Answer : Computational studies (DFT) predict nitro groups reduce HOMO-LUMO gaps, increasing UV absorption. Experimentally, accelerated degradation under UV light (λ = 254 nm) is quantified via HPLC, showing 50% decomposition at 24 hours . Contrasting results from non-nitro analogs highlight the nitro group’s role in photosensitivity .
Q. What strategies resolve contradictions in reported biological activity data for nitrobenzothiazoles?
- Methodological Answer : Discrepancies arise from assay variability (e.g., serum content in cell culture). Standardization steps:
- Dose-response normalization : Express activity as % inhibition relative to controls.
- Solvent controls : DMSO concentrations kept <0.1% to avoid cytotoxicity .
- Replicate studies : Meta-analysis of IC₅₀ values across labs identifies outliers .
Q. How can computational modeling guide the design of nitrobenzothiazole derivatives with improved target binding?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses to enzymes like HIV-1 protease. For example, nitro groups form hydrogen bonds with catalytic aspartate residues (ΔG = -9.2 kcal/mol) . MD simulations (100 ns) validate stability of ligand-receptor complexes .
Q. What experimental challenges arise in characterizing nitrobenzothiazole polymorphs, and how are they addressed?
- Methodological Answer : Polymorphism affects solubility and bioavailability. Techniques include:
- PXRD : Distinguishes crystalline forms via peak shifts at 2θ = 15–30° .
- DSC : Melting point variations (e.g., 279–281°C vs. 340–342°C) indicate polymorphic transitions .
- Solvent recrystallization : Methanol/water mixtures yield stable Form I, while DMSO produces metastable Form II .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
